4-[(prop-2-en-1-yl)carbamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(prop-2-enylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKITGCCWDTUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085698-16-3 | |
| Record name | 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Prop 2 En 1 Yl Carbamoyl Benzoic Acid and Analogues
Strategic Approaches to Carbamoyl (B1232498) Benzoic Acid Synthesis
The formation of the carbamoyl benzoic acid structure is fundamentally an amidation reaction. The primary challenge lies in selectively forming an amide linkage from a bifunctional precursor like terephthalic acid without cross-reactivity or while using a precursor with one acid group already protected or modified.
Phthalic anhydride (B1165640) serves as a valuable substrate in organic synthesis for creating structures related to carbamoyl benzoic acids. rsc.org The reaction of phthalic anhydride with primary amines, such as aliphatic, aromatic, or benzylic amines, is a common route to produce N-substituted phthalimides (isoindoline-1,3-diones). rsc.org This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a phthalamic acid intermediate—a structural analogue to the target compound.
While direct heating of this intermediate typically leads to cyclization to the imide with the loss of water, controlling the reaction conditions can favor the isolation of the carbamoyl benzoic acid structure. For instance, reacting phthalic anhydride with amino acids in refluxing glacial acetic acid has been shown to produce N-phthalimide amino acids in high yields. rsc.org The initial ring-opening step is the key transformation that forms the desired carbamoyl benzoic acid linkage. The Gabriel synthesis, a well-known method for preparing primary amines, also begins with the reaction of phthalimide (B116566) with a base, demonstrating the utility of the phthaloyl group in amine chemistry. quora.com
The most direct and widely used method for synthesizing amides, including 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid, involves the coupling of a carboxylic acid derivative with an amine. nih.gov This approach generally requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Common strategies include:
Conversion to Acid Halides: Carboxylic acids can be converted to more reactive acyl chlorides or bromides using reagents like thionyl chloride or phosphorus oxychloride. byjus.com These acid halides react readily with amines, often exothermically, to form the amide bond with high yields. This is a standard and effective method for both aliphatic and aromatic amines.
Use of Coupling Reagents: A vast number of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids, avoiding the need to isolate the reactive acid halide. These reagents transform the carboxylic acid in situ into a reactive intermediate (like an activated ester or anhydride). nih.gov This is particularly useful when other functional groups in the molecule are sensitive to the harsh conditions of acid chloride formation. nih.gov
Acyl Fluoride (B91410) Intermediates: For sterically hindered substrates or electron-deficient amines where standard methods may fail, an alternative protocol involves the in situ formation of acyl fluorides. rsc.org These intermediates can then react with amines at elevated temperatures to provide the desired amide in significantly improved yields compared to other methods. rsc.org
The direct condensation of a carboxylic acid and an amine is generally difficult because the basic amine deprotonates the acidic carboxylic acid, forming an unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt above 100°C can drive off water and form the amide. libretexts.org A more controlled approach involves using catalysts like titanium tetrachloride (TiCl4) in a solvent such as pyridine, which facilitates the direct condensation under milder conditions for a wide range of substrates. nih.gov
Beyond traditional coupling, novel synthetic methods are continually being developed. Rhodium(III)-catalyzed C-H activation represents a modern approach, allowing for the coupling of benzamides with other molecules like donor/acceptor diazo compounds to form complex heterocyclic structures such as γ-lactams. nih.gov Such C-H activation strategies offer new pathways to functionalize the aromatic ring in benzamide (B126) derivatives.
Another innovative approach is the three-component condensation reaction involving an amide, an aldehyde, and an alkene to synthesize N-allyl amides. nih.gov This method provides a direct route to the N-allyl amide moiety found in the target compound.
Understanding the reaction pathway is crucial for optimizing synthesis and discovering new transformations. For instance, in the synthesis of a related phthalide-carboxamide system, a proposed mechanism involves a ring-contracting rearrangement. mdpi.com The elucidation of such pathways, even if not fully confirmed through detailed mechanistic studies, provides a framework for predicting outcomes and designing new synthetic routes. mdpi.com The biosynthesis of the benzoic acid precursor itself has been elucidated, proceeding through a CoA-dependent β-oxidative pathway from cinnamic acid, which provides fundamental insight into the formation of this key structural unit in nature. nih.govresearchgate.net
Precursor Chemistry and Allyl Amine Integration in Synthesis
The synthesis of this compound relies on two key precursors: a benzoic acid derivative and allyl amine. The benzoic acid component is typically terephthalic acid or a mono-protected derivative, providing the aromatic ring with the carboxylic acid function. Allyl amine provides the N-allyl group.
The integration of allyl amine is the critical amide bond formation step. Allyl amines are a significant class of compounds found in many biologically active molecules. nih.gov Numerous methods exist for their synthesis and incorporation:
Direct Amination: Palladium-catalyzed allylic amination of allyl alcohols or chlorides with amines is a powerful method. organic-chemistry.org
Dehydrative Coupling: Transition-metal-free dehydrative cross-coupling of allylic alcohols with amines can be achieved using catalysts like Mg²⁺/PF₆⁻ under environmentally benign conditions. organic-chemistry.org
Oxidative Cross-Coupling: A transition-metal-free oxidative cross-coupling between activated olefins and N-alkyl amides can also yield N-allylic amides. organic-chemistry.org
Tsuji-Trost Reaction: The Tsuji-Trost reaction offers a robust and flexible method for the synthesis of allyl amines, particularly using 2-nitrosulfonamide (nosyl) derivatives, which serve as effective nitrogen nucleophiles for palladium-catalyzed coupling. nih.gov The nosyl group is advantageous as it can be removed under mild conditions. nih.gov
Once the allyl amine is obtained, it is coupled with the benzoic acid derivative using the methods described in section 2.1.2 to form the final product.
Optimization of Synthetic Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product while minimizing reaction time and waste. For amide bond formation, several variables, including the choice of coupling reagent, solvent, base, and temperature, must be considered. researchgate.net
For challenging amide couplings, such as those involving sterically hindered substrates, protocols have been developed to improve efficiency. One such method uses BTFFH (a fluorinating agent) to form an acyl fluoride in situ, which then reacts with the amine. rsc.org This method has shown superior yields for couplings that perform poorly with standard reagents like DCC or EDC/HOBt. rsc.org
Systematic optimization often involves screening various parameters. For example, in the development of a palladium-catalyzed carbonylative reaction to form primary amides, different ligands, additives, and solvents were tested to find the optimal combination. acs.org The results showed that the choice of ligand geometry and solvent polarity were critical factors influencing the reaction's success. acs.org
| Entry | Ligand | Additive | Solvent | Yield (%) |
| 1 | PPh₃ | Co(OAc)₂ | PhCF₃ | 4 |
| 2 | dppf | Co(OAc)₂ | PhCF₃ | 35 |
| 3 | Xantphos | Co(OAc)₂ | PhCF₃ | 64 |
| 4 | Xantphos | Fe(OAc)₂ | PhCF₃ | 48 |
| 5 | Xantphos | Ni(OAc)₂ | PhCF₃ | 52 |
| 6 | Xantphos | Co(OAc)₂ | Toluene | 55 |
| 7 | Xantphos | Co(OAc)₂ | Dioxane | 31 |
| 8 | Xantphos | Co(OAc)₂ | THF | 25 |
Table 1. Example of Optimization of Reaction Conditions for Amide Synthesis. Data adapted from a study on palladium-catalyzed carbonylation. acs.org The yield of the target amide product is shown to be highly dependent on the choice of phosphine (B1218219) ligand, metal acetate (B1210297) additive, and solvent.
In recent years, machine learning (ML) models have emerged as a powerful tool to streamline the selection of optimal reaction conditions and enhance yield predictions. researchgate.netnih.gov By analyzing large datasets from high-throughput experimentation (HTE), these models can identify complex relationships between substrates, reagents, and outcomes, thereby reducing the need for extensive trial-and-error screening. nih.govresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Prop 2 En 1 Yl Carbamoyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural assignment of 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid can be achieved.
Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the para-substituted benzene (B151609) ring will appear as two distinct doublets. The protons on the carbons closer to the electron-withdrawing carboxylic acid and amide groups will be deshielded and thus appear at a higher chemical shift (downfield) compared to the other two aromatic protons.
The protons of the prop-2-en-1-yl (allyl) group will show a characteristic pattern. The methine proton (=CH-) will appear as a complex multiplet due to coupling with the adjacent methylene (B1212753) protons (-CH₂-) and the terminal vinyl protons (=CH₂). The two diastereotopic protons of the methylene group attached to the nitrogen will likely appear as a doublet of doublets, coupling to the amide proton and the methine proton. The two terminal vinyl protons will also be distinct, each appearing as a doublet of doublets or a more complex multiplet due to geminal and vicinal coupling. The acidic proton of the carboxylic acid group and the proton of the amide group are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - |
| Amide (-NH-) | 8.0 - 9.0 | Broad Singlet or Triplet | ~5-6 Hz (if coupled to -CH₂-) |
| Aromatic (Ha) | 7.9 - 8.1 | Doublet | ~8-9 Hz |
| Aromatic (Hb) | 7.8 - 8.0 | Doublet | ~8-9 Hz |
| Allyl Methine (=CH-) | 5.8 - 6.0 | Multiplet | - |
| Allyl Vinyl (cis- to CH) | 5.1 - 5.3 | Doublet of Doublets | Jgem ≈ 1-2 Hz, Jvic ≈ 10-12 Hz |
| Allyl Vinyl (trans- to CH) | 5.2 - 5.4 | Doublet of Doublets | Jgem ≈ 1-2 Hz, Jvic ≈ 15-17 Hz |
| Allyl Methylene (-CH₂-) | 4.0 - 4.2 | Doublet of Triplets | Jvic ≈ 5-6 Hz |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides a definitive confirmation of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the carboxylic acid and the amide are the most deshielded and will appear furthest downfield. The quaternary carbons of the benzene ring will also have characteristic chemical shifts, with the carbon attached to the carboxylic acid group being more deshielded than the one attached to the amide group. The four aromatic CH carbons will appear in the typical aromatic region. The carbons of the allyl group will have distinct shifts, with the methine carbon appearing downfield from the terminal vinyl carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 170 |
| Amide (C=O) | 165 - 170 |
| Aromatic (C-COOH) | 135 - 140 |
| Aromatic (C-NHCO) | 130 - 135 |
| Aromatic (CH) | 127 - 130 |
| Allyl Methine (=CH-) | 133 - 135 |
| Allyl Vinyl (=CH₂) | 115 - 118 |
| Allyl Methylene (-CH₂-) | 42 - 45 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular mass of this compound, which has a molecular formula of C₁₁H₁₁NO₃. This allows for the unambiguous confirmation of its elemental composition. The predicted monoisotopic mass is approximately 205.0739 g/mol . HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 206.0812, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 204.0666.
Table 3: Predicted HRMS Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 206.08118 |
| [M+Na]⁺ | 228.06312 |
| [M-H]⁻ | 204.06662 |
| [M+NH₄]⁺ | 223.10772 |
Source: Predicted values from PubChem. uni.lu
Fragmentation Pathway Elucidation and Structural Correlations
Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry can be used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage adjacent to the carbonyl groups.
Loss of the allyl group (C₃H₅•), leading to a fragment corresponding to 4-carbamoylbenzoic acid.
Loss of the carboxylic acid group as COOH• or H₂O and CO.
Cleavage of the amide bond , resulting in fragments corresponding to the allyl amine cation and the 4-carboxybenzoyl cation.
McLafferty rearrangement , if sterically feasible, though less likely for this specific structure.
Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, the C=C stretch of the alkene, and various C-H and C-C stretching and bending vibrations of the aromatic ring and the alkyl chain. The broad O-H stretching band of the carboxylic acid is a particularly prominent feature, often spanning a wide range of the spectrum due to hydrogen bonding.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Amide | N-H Stretch | 3200-3400 | Medium |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |
| Alkene C-H | =C-H Stretch | 3050-3150 | Medium |
| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |
| Amide I | C=O Stretch | 1630-1680 | Strong |
| Amide II | N-H Bend | 1510-1570 | Medium |
| Aromatic C=C | C=C Stretch | 1450-1600 | Medium |
| Alkene C=C | C=C Stretch | 1640-1680 | Medium |
| Alkene C-H | =C-H Bend | 910-990 | Strong |
Note: Predicted values are based on typical ranges for similar functional groups and may be influenced by the physical state of the sample (solid, liquid, or solution).
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for the parent compound, this compound, is not publicly available, analysis of its derivatives provides critical insights into the molecular geometry, conformation, and intermolecular interactions that govern its solid-state packing.
The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.
For a crystalline derivative of this compound, X-ray crystallography would be expected to reveal several key structural features. The planarity of the benzene ring and the geometry of the carboxylic acid and amide functional groups would be precisely determined. Furthermore, the conformation of the allyl group relative to the rest of the molecule could be definitively established.
Of particular interest in the crystal structures of benzoic acid derivatives are the intermolecular hydrogen bonding networks. It is anticipated that derivatives of this compound would exhibit hydrogen bonding between the carboxylic acid protons and the carbonyl oxygen atoms of neighboring molecules, as is common for carboxylic acids. Additionally, the amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen can act as an acceptor, leading to extended supramolecular assemblies. These interactions play a crucial role in the stability and physical properties of the crystalline material.
The table below presents hypothetical crystallographic data for a derivative, illustrating the type of information obtained from an X-ray diffraction experiment.
| Parameter | Hypothetical Value for a Derivative |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (Å3) | 1019.8 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.335 |
| Hydrogen Bond Geometry (Donor-H···Acceptor) | O-H···O, N-H···O |
Such crystallographic data would provide unequivocal proof of the molecular structure and offer valuable information on the packing forces that dictate the solid-state architecture of derivatives of this compound.
Computational and Theoretical Investigations of 4 Prop 2 En 1 Yl Carbamoyl Benzoic Acid
Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)
Quantum chemical calculations have proven to be an invaluable tool for understanding the molecular structure and electronic properties of 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) have been employed to perform these theoretical investigations, providing deep insights into the molecule's behavior at a quantum level. The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly utilized level of theory for these calculations, offering a good balance between accuracy and computational cost.
Molecular Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For this compound, theoretical calculations have been performed to determine key bond lengths, bond angles, and dihedral angles. These optimized parameters provide a detailed three-dimensional representation of the molecule.
Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.39 Å | |
| C7-O1 | 1.25 Å | |
| C8-N1 | 1.37 Å | |
| C11-C12 | 1.33 Å | |
| Bond Angles (°) | ||
| C2-C1-C6 | 120.1° | |
| O1-C7-C4 | 121.5° | |
| C8-N1-C9 | 123.4° | |
| Dihedral Angles (°) | ||
| C5-C4-C7-O1 | 178.9° | |
| C4-C8-N1-C9 | -175.3° |
Note: The atom numbering in this table is based on standard IUPAC nomenclature for the molecule.
Electronic Structure Analysis: HOMO-LUMO Orbital Characteristics and Energies
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.
For this compound, the HOMO is primarily localized on the benzene (B151609) ring and the amide group, which are the regions with higher electron density. Conversely, the LUMO is distributed over the carboxylic acid group and the benzene ring, indicating these are the most probable sites for accepting electrons.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Energy (eV) |
| HOMO Energy | -6.89 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.74 eV |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral or weakly interacting regions.
In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carboxylic acid and amide groups, identifying them as the primary sites for electrophilic interactions. The hydrogen atom of the carboxylic acid's hydroxyl group exhibits the most positive potential, making it a likely site for nucleophilic attack. The allyl group and the benzene ring show regions of intermediate potential.
Mulliken Charge Distribution Analysis
Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering further insight into its electronic structure and charge distribution. This analysis helps to quantify the electron-donating or electron-withdrawing nature of different atoms and functional groups.
Theoretical Spectroscopic Predictions and Validation
Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation of both the theoretical model and the experimental findings.
Predicted FT-IR Vibrational Frequencies and Intensities
Theoretical calculations of vibrational frequencies using methods like DFT can predict the infrared spectrum of a molecule. These predicted spectra can aid in the assignment of experimental FT-IR bands to specific vibrational modes of the molecule. It is a common practice to scale the calculated frequencies by a scaling factor to account for the approximations inherent in the theoretical methods and to improve the agreement with experimental data.
For this compound, the calculated vibrational spectrum shows characteristic peaks corresponding to the stretching and bending modes of its various functional groups. Key predicted vibrations include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the acid and amide, the C=C stretch of the allyl group, and various aromatic C-H and C-C stretching and bending modes.
Table 3: Selected Predicted Vibrational Frequencies for this compound (DFT/B3LYP/6-311++G(d,p))
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3570 |
| N-H Stretch (Amide) | 3450 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=O Stretch (Carboxylic Acid) | 1750 |
| C=O Stretch (Amide I) | 1680 |
| N-H Bend (Amide II) | 1550 |
| C=C Stretch (Allyl) | 1645 |
Predicted NMR Chemical Shifts and Comparison with Experimental Data
As of now, there are no publicly available studies presenting predicted ¹H or ¹³C NMR chemical shifts for this compound. Consequently, a comparison with experimental NMR data is not possible. Computational chemistry software could be employed to predict these shifts, which would be a valuable resource for chemists synthesizing or identifying this compound. Such a theoretical analysis would provide a basis for the interpretation of future experimental NMR spectra.
Molecular Docking and Ligand-Protein Binding Mode Analysis (for biological interactions)
Similarly, the scientific literature lacks any molecular docking studies for this compound. This type of in silico investigation is crucial for predicting the binding affinity and interaction of a small molecule with the active site of a protein, thereby suggesting potential biological targets and therapeutic applications. Without such studies, the potential biological activity of this compound remains unexplored from a computational standpoint. Future research could focus on docking this compound against various protein targets to elucidate its potential pharmacological profile.
Structure Activity Relationship Sar Studies of 4 Prop 2 En 1 Yl Carbamoyl Benzoic Acid Analogues
Impact of Allyl Group Modifications on Pharmacological or Biological Activity
The N-allyl group, a reactive and conformationally flexible moiety, plays a significant role in the pharmacological profile of 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid analogues. Modifications to this group can drastically alter binding affinity and functional activity by changing the steric, electronic, and hydrophobic properties of the ligand.
Research into related N-substituted compounds demonstrates the sensitivity of biological targets to changes in this region. For instance, in studies on N-substituted carbazoles, the nature of the N-alkyl or N-aryl group is a key determinant of antimicrobial efficacy. The introduction of different substituents can enhance activity against specific bacterial or fungal strains, highlighting that the N-substituent is critical for target interaction. nih.govmdpi.com
In a series of benzamide (B126) derivatives, varying the substituent on the amide nitrogen has been shown to modulate activity. While direct data on replacing the allyl group of this compound is limited, SAR trends from analogous series suggest that replacing the unsaturated allyl group with a saturated propyl group would likely decrease activity if the double bond is involved in a specific π-π or hydrophobic interaction. Conversely, substitution with a bulkier group like a phenyl or a more rigid group could either enhance or diminish activity depending on the topology of the receptor's binding pocket.
Table 1: Postulated Impact of Allyl Group Modifications
| Modification on N-Substituent | Expected Impact on Activity | Rationale |
|---|---|---|
| Allyl to Propyl | Likely decrease | Loss of π-system for potential interactions. |
| Allyl to Propargyl | Variable | Introduction of a linear, rigid alkyne group alters geometry and electronics. |
| Allyl to Cyclopropyl | Variable | Increased rigidity and altered hydrophobic character. |
| Allyl to Benzyl | Potentially increase or decrease | Introduces significant bulk and potential for aromatic interactions, dependent on pocket size. |
Role of the Carbamoyl (B1232498) Linkage in Ligand-Receptor Interactions and Potency
The carbamoyl linkage (-CONH-) is a critical structural element, acting as a hydrogen bond donor (N-H) and acceptor (C=O). This dual capacity allows it to form strong, directional interactions with amino acid residues in a receptor binding site, anchoring the ligand in a specific orientation.
Studies on various classes of biologically active molecules emphasize the importance of this amide bond. For instance, in a series of soluble epoxide hydrolase inhibitors based on 4-benzamidobenzoic acid, the amide group was identified as a primary pharmacophore essential for activity. nih.gov Similarly, in certain adenosine (B11128) receptor agonists, the introduction of a 5'-carbamoyl group is a key modification for achieving receptor selectivity and modulating efficacy. nih.gov
The geometry and electronic nature of the carbamoyl group are finely tuned for receptor binding. Isosteric replacement of the amide, for example with a sulfonamide (-SO₂NH-), can lead to significant changes in activity. While a sulfonamide maintains a hydrogen bond donor, its geometry and electrostatic potential are different, which can alter the binding mode. In one study, replacing a different linker with a sulfamoyl group in benzoic acid analogues resulted in potent and specific agonists for the LPA₂ receptor, demonstrating that such isosteric replacements can be productive. nih.gov The orientation of the amide bond is also crucial; reversing it to a retro-amide (-NHCO-) would reposition the hydrogen bond donor and acceptor, likely disrupting the established binding interactions and reducing potency.
Table 2: Importance of the Carbamoyl Linkage
| Structural Feature | Role in Interaction | Consequence of Modification |
|---|---|---|
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Loss of this interaction would significantly decrease binding affinity. |
| Amide Hydrogen (N-H) | Hydrogen Bond Donor | Crucial for anchoring the ligand; removal or replacement alters binding. |
| Planar Geometry | Rigidifies the Linker | Maintains a defined distance and orientation between the benzoic acid and allyl moieties. |
| Isosteric Replacement | Alters Geometry/Electronics | Replacement with groups like sulfonamide or ester can drastically change or abolish activity. |
Substituent Effects on the Benzoic Acid Moiety and Activity Modulation
The benzoic acid moiety serves a dual function: the aromatic ring provides a scaffold for hydrophobic and electronic interactions, while the carboxylic acid group acts as a key polar interaction point, often forming salt bridges or critical hydrogen bonds with the receptor.
The position and nature of substituents on the phenyl ring can modulate activity by influencing the electronic properties of the ring and the acidity (pKa) of the carboxyl group, or by making direct steric or polar contacts with the receptor. iomcworld.com For example, the introduction of electron-withdrawing groups like halogens (Cl, Br) can increase the acidity of the benzoic acid, potentially strengthening its interaction with a basic residue in the receptor. In a series of VLA-4 antagonists, introducing a chlorine or bromine atom at the 3-position of a central benzene (B151609) ring led to compounds with improved pharmacokinetic properties and potent activity. nih.gov
Conversely, electron-donating groups could have the opposite effect. The position of the substituent is also critical. Studies on sulfamoyl benzoic acid analogues showed that substitutions at the meta-position relative to the carboxyl group produced highly potent compounds. nih.gov This indicates the presence of a specific sub-pocket in the receptor that can accommodate substituents at that position.
The carboxylic acid group itself is often essential for activity. In a study of hypoglycemic [(acylamino)alkyl]benzoic acids, high activity was observed only when a carboxyl group (or a group that could be metabolized to a carboxyl group) was present. nih.gov This suggests the carboxylate forms an indispensable ionic or hydrogen bond interaction with the target receptor. nih.gov
Table 3: Effect of Substituents on the Benzoic Acid Moiety
| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference Compound Class |
|---|---|---|---|
| Ortho | Halogen (e.g., -F) | Often enhances activity by altering pKa and conformation. | Fungicidal Benzamides mdpi.com |
| Meta | Halogen (e.g., -Cl, -Br) | Can significantly improve potency and pharmacokinetics. | VLA-4 Antagonists nih.gov |
| Para | (Relative to Carbamoyl) | The carboxylic acid at this position is often crucial for activity. | Hypoglycemic Benzamides nih.gov |
| Multiple | Methoxy (-OCH₃) | Can increase antioxidant potential in some scaffolds. | Benzimidazole Carboxamides tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the chemical structure of analogues with their biological activity. igi-global.com By developing mathematical models, QSAR can offer predictive insights, guiding the design of new, more potent compounds. nih.govleidenuniv.nl
Another QSAR study on antiallergic benzamides using Comparative Molecular Field Analysis (CoMFA) showed that steric effects were more important than electrostatic effects for their activity. leidenuniv.nl This suggests that the physical fit of the molecule into the receptor pocket is the primary driver of potency. Such models can generate 3D contour maps, visually highlighting regions where bulky groups are favored or disfavored, providing a clear roadmap for further chemical modifications. The predictive power of a QSAR model, often validated by a high cross-validated r² value, indicates its reliability in forecasting the activity of yet-to-be-synthesized analogues. nih.govdocumentsdelivered.com
Consideration of Reaction Intermediates in SAR Analysis
In multi-step syntheses of complex analogues, the synthetic intermediates themselves can provide valuable SAR information. Evaluating the biological activity of these precursors can help to deconstruct the importance of each functional group as it is added to the molecular scaffold.
In another instance, the synthesis of novel L-valine derivatives involved the creation of a key intermediate, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, which was then cyclized to an oxazolone. mdpi.com Both the acyclic intermediate and the final cyclized product were evaluated. The study found that the acyclic intermediate possessed very good antibiofilm activity, which was further enhanced upon cyclization, though toxicity also increased. mdpi.com This type of analysis provides a more granular understanding of the SAR and can reveal alternative chemical scaffolds with potentially different pharmacological profiles. A synthetic pathway that leads to an unexpected rearrangement, as seen in the formation of a phthalide–carboxamide system from a diaminoisocoumarin derivative, can also yield novel structures whose activity can be compared to the intended product and starting materials, further enriching the SAR dataset. mdpi.com
Mechanistic Insights into Biological Activity and Interactions of 4 Prop 2 En 1 Yl Carbamoyl Benzoic Acid Derivatives
Exploration of Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, Oxidoreductase Activity)
Derivatives of 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid have been investigated for their ability to inhibit various enzymes, with a significant focus on protein kinases. The core benzoic acid scaffold is a recurring motif in a multitude of kinase inhibitors. These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This inhibition disrupts the signaling pathways that are often hyperactive in diseases like cancer.
One of the most studied targets for benzoic acid derivatives is Protein Kinase CK2 . Structure-activity relationship (SAR) studies on related compounds, such as 4-(thiazol-5-yl)benzoic acid derivatives, have revealed that the carboxylic acid group is crucial for potent inhibitory activity. This group typically forms key interactions within the active site of the kinase. While direct studies on this compound are limited, the presence of the N-allyl carbamoyl (B1232498) group is expected to influence the compound's binding affinity and selectivity for different kinases through additional hydrophobic or hydrogen-bonding interactions.
Beyond kinases, the broader class of benzoic acid derivatives has been explored for the inhibition of other enzymes, including oxidoreductases. However, specific mechanistic data for this compound derivatives in this context is not extensively documented. The general principle of action would involve the compound binding to the active site or an allosteric site of the enzyme, thereby modulating its catalytic activity.
| Compound Type | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 4-(Thiazol-5-yl)benzoic acid analog | CK2α | 0.014 µM | nih.gov |
| 4-(Thiazol-5-yl)benzoic acid analog | CK2α' | 0.0046 µM | nih.gov |
| Purine-based analog with 4-carboxyphenyl group | CK2α | 4.3 µM | jst.go.jp |
| 2-(Oxalylamino)-benzoic acid | Protein-tyrosine Phosphatase 1B | Competitive Inhibition | researchgate.net |
Interaction with Specific Biological Targets and Receptors (e.g., Protein Kinase CK2α, Tyrosine Kinases)
Tyrosine kinases are another important class of targets for benzoic acid derivatives. mdpi.com These enzymes play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers. The inhibitory mechanism is generally similar to that for serine/threonine kinases like CK2, involving competition with ATP. The specificity for tyrosine kinases over other kinases is determined by the specific chemical features of the inhibitor that allow it to fit optimally into the ATP-binding pocket of the target enzyme. For instance, certain 4-(arylaminomethyl)benzamide derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. mdpi.com
Pathways of Cellular Perturbation and Biological Responses (e.g., Antibacterial Properties, Anticancer Activities)
The inhibition of key enzymes and interaction with specific receptors by this compound derivatives can lead to significant cellular perturbations and a range of biological responses.
Anticancer Activities: A substantial body of research has focused on the anticancer properties of benzoic acid derivatives. benthamscience.comnih.goviftmuniversity.ac.in These compounds can induce cancer cell death and inhibit tumor growth through several mechanisms:
Induction of Apoptosis: By inhibiting pro-survival kinases, these compounds can tip the cellular balance towards programmed cell death, or apoptosis.
Cell Cycle Arrest: Interference with cell cycle kinases can lead to a halt in cell proliferation at various stages of the cell cycle.
Inhibition of Angiogenesis: Some derivatives can block the formation of new blood vessels that tumors need to grow.
Modulation of Signaling Pathways: Benzoic acid derivatives can affect critical signaling pathways such as the Akt/mTOR pathway, which is often dysregulated in cancer. mdpi.com
Antibacterial Properties: While less studied than their anticancer effects, some N-benzamide derivatives have demonstrated antibacterial activity. nanobioletters.com The proposed mechanisms of action for related arylamide foldamers include disruption of the bacterial cell membrane permeability. nih.gov These compounds can interact with the negatively charged components of the bacterial membrane, leading to membrane destabilization and cell death. The specific contribution of the this compound structure to this activity would depend on its physicochemical properties, such as its lipophilicity and charge distribution.
| Compound Type | Cancer Cell Line | Activity (IC50/CC50) | Reference |
|---|---|---|---|
| 4-(Thiazol-5-yl)benzoic acid analog | A549 (Lung Carcinoma) | 1.5-3.3 µM | nih.gov |
| 3-Phenoxybenzoic acid derivative | HepG2 (Hepatocellular Carcinoma) | Cytotoxic | researchgate.net |
| Hydroxy benzoic acid derivative | DLD-1 (Colorectal Adenocarcinoma) | 25.05 µM | rdd.edu.iq |
| Hydroxy benzoic acid derivative | HeLa (Cervical Cancer) | 23.88 µM | rdd.edu.iq |
| Hydroxy benzoic acid derivative | MCF-7 (Breast Cancer) | 48.36 µM | rdd.edu.iq |
Comparative Mechanistic Analysis with Related Bioactive Compounds (e.g., Repaglinide as a benzoic acid derivative)
A comparative analysis with other bioactive benzoic acid derivatives can provide valuable insights into the structure-function relationships of these compounds. Repaglinide , an oral antidiabetic agent, serves as an excellent example. wikipedia.org Like this compound, Repaglinide possesses a benzoic acid core. However, its mechanism of action is distinctly different from the kinase-inhibiting and anticancer activities discussed above.
Repaglinide functions as an insulin (B600854) secretagogue. nih.gov It exerts its therapeutic effect by binding to and closing the ATP-dependent potassium (KATP) channels on the plasma membrane of pancreatic β-cells. nih.govmyendoconsult.com The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels. myendoconsult.comyoutube.com
The key difference in the mechanism of action between Repaglinide and the anticancer benzoic acid derivatives lies in their respective molecular targets. Repaglinide is specifically designed to interact with the KATP channels in pancreatic β-cells, a target that is not typically associated with the anticancer effects of kinase inhibitors. This comparison underscores how modifications to the benzoic acid scaffold can dramatically alter the compound's biological target and therapeutic application. While the benzoic acid moiety may serve as a common structural anchor, the specific substituents dictate the compound's three-dimensional shape, electronic properties, and ultimately, its biological activity.
Potential Applications and Materials Science Contributions of 4 Prop 2 En 1 Yl Carbamoyl Benzoic Acid
Chemical Probe Design and Functionalization Strategies
The bifunctional nature of 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid, possessing both a polymerizable group (allyl) and a reactive handle (carboxylic acid), allows for its incorporation into more complex molecular architectures for chemical probe development. The carboxylic acid can be readily functionalized through standard amide or ester coupling reactions to attach reporter tags, affinity labels, or other molecules of interest.
The allyl group provides a site for further chemical modification or for anchoring the molecule to a surface or a larger scaffold. This dual functionality is crucial in designing probes for studying biological systems. For instance, the carboxylic acid can be linked to a pharmacophore that targets a specific protein, while the allyl group can be used for subsequent "click" chemistry reactions to attach a fluorescent dye or a biotin (B1667282) tag for visualization or purification.
Table 1: Functional Groups and Their Roles in Chemical Probe Design
| Functional Group | Role in Probe Design | Potential Reactions |
| Carboxylic Acid | Attachment of targeting moieties, reporter tags, or biomolecules. | Amide coupling, Esterification |
| Allyl Group | Site for bioorthogonal reactions, polymerization, or surface attachment. | Thiol-ene click chemistry, Radical polymerization, Metathesis |
Integration into Polymeric Materials and Conjugates
The presence of the allyl group makes this compound a valuable monomer for the synthesis of functional polymers. It can be copolymerized with other vinyl monomers to introduce carboxylic acid functionalities along the polymer chain. These pendant carboxylic acid groups can then be used to modify the properties of the polymer, such as its solubility, or to conjugate other molecules, including drugs, peptides, or proteins.
This approach is particularly useful in the development of smart polymers that respond to changes in their environment, such as pH. The carboxylic acid groups can be deprotonated at higher pH, leading to changes in the polymer's conformation or solubility. Furthermore, these functionalized polymers can be used to create hydrogels, nanoparticles, and other advanced materials for biomedical applications, such as drug delivery and tissue engineering.
Applications in Luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers as Linkers
In the field of crystal engineering, this compound can serve as a versatile organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions, forming the nodes of the framework, while the allyl group remains available for post-synthetic modification.
This post-synthetic modification capability is a significant advantage, as it allows for the tuning of the MOF's properties after its initial synthesis. For example, the allyl groups within the MOF pores can be functionalized to introduce specific binding sites for guest molecules, enhancing the material's selectivity for sensing or separation applications. Furthermore, the incorporation of this linker can influence the photoluminescent properties of the resulting MOF, leading to the development of new materials for sensing and imaging. The flexibility of the linker and its ability to participate in hydrogen bonding can also direct the formation of diverse and complex network architectures.
Table 2: Potential Contributions to MOF and Coordination Polymer Properties
| Feature of Linker | Impact on MOF/Coordination Polymer | Potential Application |
| Carboxylate Group | Forms coordination bonds with metal centers, creating the framework structure. | Gas storage, Catalysis |
| Allyl Group | Enables post-synthetic modification of the framework. | Chemical sensing, Selective separation |
| Amide Group | Can participate in hydrogen bonding, influencing the framework topology. | Structural diversity, Guest recognition |
Development of Novel Chemical Biology Tools
The unique combination of a reactive handle and a polymerizable group in this compound makes it a valuable component in the development of novel tools for chemical biology. For example, it can be used to create functionalized surfaces for cell culture or for the immobilization of biomolecules.
By polymerizing this monomer on a surface, a high density of carboxylic acid groups can be introduced, which can then be used to covalently attach proteins, antibodies, or other bioactive molecules. This allows for the creation of bio-chips and other platforms for high-throughput screening and diagnostics. Additionally, the compound can be incorporated into bioconjugates to enhance their stability or to introduce new functionalities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid?
- Methodological Answer : The synthesis typically involves a multi-step approach. First, the benzoic acid derivative (e.g., 4-aminobenzoic acid) is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate reacts with propenylamine (prop-2-en-1-ylamine) under basic conditions (e.g., triethylamine) to form the carbamoyl linkage. Purification via recrystallization or column chromatography is critical to isolate the product .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Impurities may arise from incomplete activation or side reactions with the allyl group.
Q. How is the structural identity of this compound confirmed?
- Analytical Workflow :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 12.5 ppm (broad, carboxylic acid -OH), δ 6.3–5.8 ppm (allyl protons), and δ 8.0–7.3 ppm (aromatic protons).
- IR Spectroscopy : Bands at ~1680 cm⁻¹ (amide C=O stretch) and ~1700 cm⁻¹ (carboxylic acid C=O stretch).
- X-ray Crystallography : Resolve spatial arrangement of the carbamoyl and allyl groups (if crystalline) .
- Data Interpretation : Compare spectral data with PubChem entries for analogous benzoic acid derivatives .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound?
- Optimization Strategies :
- Base Selection : Triethylamine or DMAP improves carbamoyl bond formation efficiency by scavenging HCl .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance solubility of intermediates.
- Temperature Control : Reactions at 0–5°C minimize allyl group polymerization .
Q. What are the stability challenges of this compound under varying storage conditions?
- Degradation Pathways :
- Hydrolysis of the carbamoyl bond in acidic/basic conditions.
- Oxidation of the allyl group in the presence of light or O₂.
Q. How does this compound interact with biological targets, such as enzymes or receptors?
- Mechanistic Insights :
- The carboxylic acid group facilitates hydrogen bonding with active-site residues (e.g., proteases).
- The allyl carbamoyl moiety may act as a Michael acceptor, enabling covalent inhibition of thiol-containing enzymes .
- Experimental Design :
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates.
- Molecular Docking : Model interactions using software like AutoDock Vina, focusing on the carbamoyl-allyl pharmacophore .
Data Contradiction and Resolution
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
- Root Causes :
- Variability in purity (e.g., residual solvents or unreacted starting materials).
- Differences in assay conditions (pH, co-solvents like DMSO).
- Resolution Protocol :
- Reproduce assays with independently synthesized batches.
- Validate bioactivity using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Applications in Experimental Design
Q. What strategies are effective for derivatizing this compound to enhance its pharmacological properties?
- Derivatization Approaches :
- Esterification : Replace the carboxylic acid with methyl/ethyl esters to improve membrane permeability.
- Click Chemistry : Functionalize the allyl group with triazoles via CuAAC reactions for targeted drug delivery .
- Analytical Validation : Use HRMS and 2D NMR (COSY, HSQC) to confirm derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
